N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a benzodioxole ring and a nitrobenzene moiety connected via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine or hydrazine derivative.
Substitution: The major products are substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chloroaniline
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a benzodioxole ring and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .
Properties
CAS No. |
2447-78-1 |
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Molecular Formula |
C15H11N3O5 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H11N3O5/c19-15(11-2-4-12(5-3-11)18(20)21)17-16-8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,17,19)/b16-8+ |
InChI Key |
GSYBZWGFOONKKQ-LZYBPNLTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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